T.cruzi-IN-1: Comparative In Vitro Potency Against T. cruzi vs. Standard-of-Care Benznidazole
T.cruzi-IN-1 demonstrates superior in vitro potency against T. cruzi compared to the first-line drug benznidazole. [1]
| Evidence Dimension | In vitro inhibition of T. cruzi (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Benznidazole: 12.5 μM (12,500 nM) |
| Quantified Difference | >1,500-fold lower IC50 |
| Conditions | T. cruzi epimastigotes |
Why This Matters
This substantial difference in in vitro potency against the parasite highlights T.cruzi-IN-1's potential as a research tool for probing T. cruzi biology at low concentrations, minimizing off-target effects and compound interference in cellular assays.
- [1] Germain AR, Carmody LC, Dockendorff C, et al. Identification of small-molecule inhibitors of Trypansoma cruzi replication. Bioorg Med Chem Lett. 2011 Dec 1;21(23):7197-200. doi: 10.1016/j.bmcl.2011.09.057. PMID: 22018462. View Source
